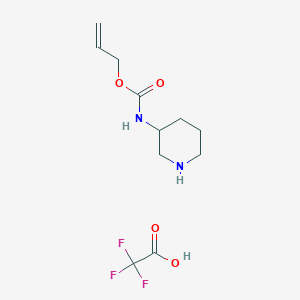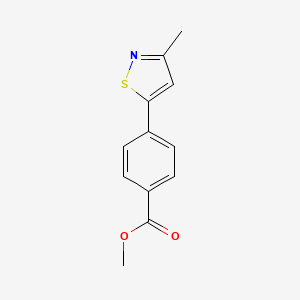![molecular formula C14H11ClF3N3O B1404730 N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide CAS No. 1431555-17-7](/img/structure/B1404730.png)
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide
Descripción general
Descripción
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide, also known as CTMP, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CTMP is a derivative of the benzohydrazide family and has a unique chemical structure that makes it a promising candidate for further exploration.
Aplicaciones Científicas De Investigación
Luminescent Properties of Lanthanide Complexes
The protonated form of a similar ligand to N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide has been used to investigate the luminescent properties of lanthanide nitrato complexes. These studies provide insights into the potential applications of such compounds in the field of luminescence and photophysics (Petoud et al., 1997).
Antimicrobial and Antioxidant Activities
Novel pyridine derivatives, closely related to the chemical structure , have shown promising antimicrobial and antioxidant activities. This suggests the potential for developing new antimicrobial agents using similar compounds (Flefel et al., 2018).
Antitumor Activity
Research on novel pyridine derivatives bearing different heterocyclic rings, which share structural similarities with this compound, has shown significant antitumor activity. This highlights the compound's potential in cancer research and therapy (Hafez & El-Gazzar, 2020).
Molecular and Crystal Structure Analysis
Studies focusing on compounds with structural resemblances to this compound have contributed to a deeper understanding of molecular and crystal structures, which is crucial in the field of material sciences (Channar et al., 2019).
Luminescent Building Blocks for Triple-Helical Structures
The ligand 2,6-bis(1-methylbenzimidazol-2-yl)pyridine, which shares a pyridine moiety with this compound, has been utilized in the formation of lanthanide complexes that serve as luminescent building blocks for triple-helical structures. This application is significant in the development of new luminescent materials (Piguet et al., 1993).
Mecanismo De Acción
Target of Action
It is suggested that the compound may be involved in therapies based on p38 kinase inhibitors . The p38 kinase is a type of protein kinase that is implicated in a variety of cellular processes, including inflammation, cell differentiation, and cell death .
Mode of Action
It is suggested that it may act as a p38 kinase inhibitor . In general, kinase inhibitors work by blocking the action of kinases, which are enzymes that add phosphate groups to other proteins. By inhibiting these enzymes, the compound can prevent the phosphorylation of specific proteins, thereby altering their function and potentially preventing or reducing certain cellular processes .
Biochemical Pathways
Given its potential role as a p38 kinase inhibitor, it may be involved in the regulation of various cellular processes, including the inflammatory response and cell differentiation .
Result of Action
As a potential p38 kinase inhibitor, it may have effects on various cellular processes, including inflammation, cell differentiation, and cell death .
Propiedades
IUPAC Name |
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-21(20-13(22)9-5-3-2-4-6-9)12-8-10(14(16,17)18)7-11(15)19-12/h2-8H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVHGHNPAAGZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)
![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)

![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)



![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)



